molecular formula C14H23NO3 B3269054 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine CAS No. 501700-11-4

1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine

Cat. No.: B3269054
CAS No.: 501700-11-4
M. Wt: 253.34 g/mol
InChI Key: KKMCHCCXGKYEKJ-UHFFFAOYSA-N
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Preparation Methods

3C-P (hydrochloride) can be synthesized from syringaldehyde by reaction with n-propyl iodide followed by condensation with nitroethane and reduction . The synthetic route involves the following steps:

    Alkylation: Syringaldehyde reacts with n-propyl iodide in the presence of a base to form 3,5-dimethoxy-4-propoxybenzaldehyde.

    Condensation: The aldehyde undergoes condensation with nitroethane to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene is reduced to the corresponding amine, which is then converted to its hydrochloride salt.

Chemical Reactions Analysis

3C-P (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, as seen in its synthesis.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Scientific Research Applications

3C-P (hydrochloride) is primarily used in scientific research, particularly in the fields of chemistry, biology, and forensic science . Its applications include:

Mechanism of Action

The exact mechanism of action of 3C-P (hydrochloride) is not fully understood. it is believed to exert its effects by interacting with serotonin receptors in the brain, similar to other psychedelic phenethylamines . The compound likely acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood.

Comparison with Similar Compounds

3C-P (hydrochloride) is structurally and pharmacologically similar to several other compounds, including:

    Mescaline: A naturally occurring psychedelic phenethylamine found in certain cacti.

    Proscaline: A synthetic psychedelic phenethylamine with similar effects to mescaline.

    Amphetamine: A stimulant phenethylamine with psychoactive properties.

Compared to these compounds, 3C-P (hydrochloride) is unique due to its specific substitution pattern on the aromatic ring, which includes methoxy and propoxy groups .

Properties

IUPAC Name

1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4/h8-10H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMCHCCXGKYEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)CC(C)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234925
Record name 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501700-11-4
Record name 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501700-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3c-P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501700114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3C-P
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KRX4MHV7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine
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1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine
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1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine
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1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine
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1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine

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